
2-Methyl-3-vinylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-vinylquinoxaline (MVQ) is a heterocyclic organic compound that belongs to the quinoxaline family. It is a yellow crystalline solid with a molecular formula of C11H9N3. MVQ has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-vinylquinoxaline is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and receptors in the body. 2-Methyl-3-vinylquinoxaline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which is believed to improve cognitive function.
Effets Biochimiques Et Physiologiques
2-Methyl-3-vinylquinoxaline has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-Methyl-3-vinylquinoxaline has also been shown to have antibacterial and antiviral properties by inhibiting the activity of various enzymes and receptors in bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-3-vinylquinoxaline has several advantages and limitations for lab experiments. One of the main advantages is its potential as a therapeutic agent for the treatment of various diseases. 2-Methyl-3-vinylquinoxaline is also relatively easy to synthesize compared to other heterocyclic compounds. However, one of the main limitations of 2-Methyl-3-vinylquinoxaline is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-Methyl-3-vinylquinoxaline. One potential direction is the development of new synthesis methods that can improve the yield and purity of 2-Methyl-3-vinylquinoxaline. Another direction is the investigation of 2-Methyl-3-vinylquinoxaline's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-3-vinylquinoxaline and its potential applications in various fields.
Méthodes De Synthèse
2-Methyl-3-vinylquinoxaline can be synthesized through various methods, including the condensation of 2-methylquinoxaline with acetylene, the reaction of 2-methylquinoxaline with vinyl bromide, and the palladium-catalyzed coupling reaction of 2-bromo-3-methylquinoxaline with vinyl magnesium bromide. The synthesis of 2-Methyl-3-vinylquinoxaline is a complex process that requires careful control of reaction conditions, such as temperature, pressure, and catalyst concentration.
Applications De Recherche Scientifique
2-Methyl-3-vinylquinoxaline has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including antitumor, antibacterial, and antiviral properties. 2-Methyl-3-vinylquinoxaline has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
104910-79-4 |
|---|---|
Nom du produit |
2-Methyl-3-vinylquinoxaline |
Formule moléculaire |
C11H10N2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2-ethenyl-3-methylquinoxaline |
InChI |
InChI=1S/C11H10N2/c1-3-9-8(2)12-10-6-4-5-7-11(10)13-9/h3-7H,1H2,2H3 |
Clé InChI |
BRLFOTQTAACVPJ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1C=C |
SMILES canonique |
CC1=NC2=CC=CC=C2N=C1C=C |
Synonymes |
Quinoxaline, 2-ethenyl-3-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



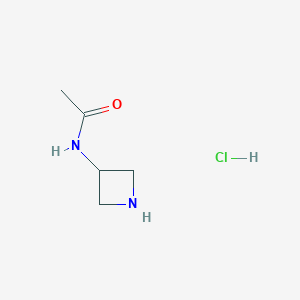

![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)
![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)
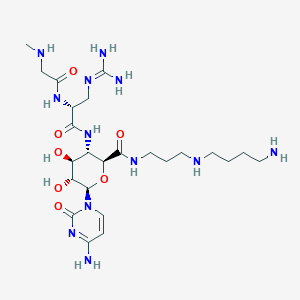
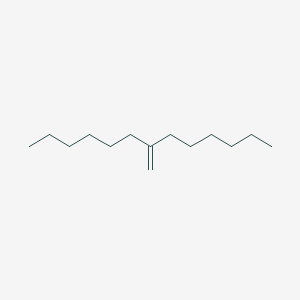


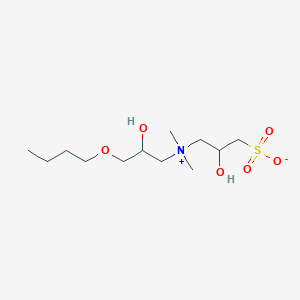
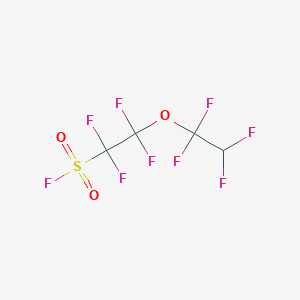
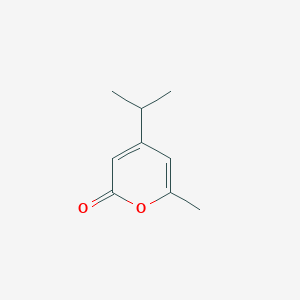
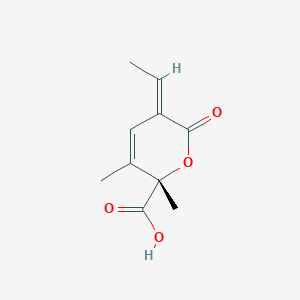

![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)